molecular formula C11H13N3O B1517004 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline CAS No. 1036559-62-2

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Cat. No. B1517004
CAS RN: 1036559-62-2
M. Wt: 203.24 g/mol
InChI Key: KFSGAUZHNXGSAP-UHFFFAOYSA-N
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Description

“5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, oxadiazole derivatives can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “this compound” would include an oxadiazole ring attached to an ethyl group at the 3-position and a methyl-aniline group at the 5-position .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Properties of Benzimidazole Bearing 1,3,4-Oxadiazoles : A study exploring the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid showed that these compounds, through physicochemical and theoretical studies, effectively form protective layers on the steel surface, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Synthetic Routes and Derivatives

  • New Synthetic Routes to 1,2,3-Oxadiazole : Research detailing a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide, creating stable sydnone iminium N-oxides and demonstrating the versatility of oxadiazole derivatives in synthetic chemistry (Bohle & Perepichka, 2009).

Fungicidal Activity

  • Fungicidal Activity of 1,3,4-Oxadiazoles : A study on the synthesis and evaluation of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, a major disease-causing agent in rice, demonstrated the potential of these compounds as fungicides (Chen, Li, & Han, 2000).

Antimicrobial and Anticancer Activities

  • Biological Evaluation of Carbazole Derivatives : A study on the synthesis, characterization, and biological evaluation of novel 1,3,4-oxadiazol-2-amine derivatives showed significant antibacterial, antifungal, and anticancer activities, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Electroanalytical and Computational Studies

  • Corrosion Inhibition by 1,3,4-Oxadiazole Derivative : Another study on the efficacy of a 1,3,4-oxadiazole derivative in corrosion inhibition of mild steel in hydrochloric acid demonstrated high inhibition activity, supported by Langmuir adsorption isotherm, kinetic parameters, and DFT studies, emphasizing the compound's protective capability (Ammal, Prajila, & Joseph, 2017).

Future Directions

The future directions for “5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline” and similar compounds could include further exploration of their potential as pharmaceutical ingredients, high-energy molecules, and their use in the development of fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-5-4-7(2)9(12)6-8/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSGAUZHNXGSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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